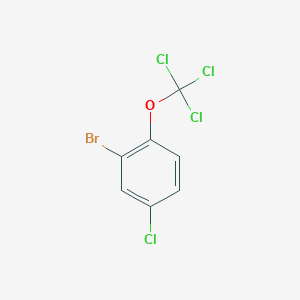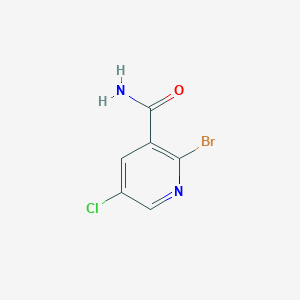
2-Bromo-5-chloronicotinamide
Übersicht
Beschreibung
Synthesis Analysis
BCN is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The synthesis process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular formula of BCN is C6H4BrClN2O . Its average mass is 235.466 Da and its monoisotopic mass is 233.919540 Da .Chemical Reactions Analysis
BCN is used in the synthesis of pyrrolopyridines and thiol ester derived from 2-mecaptonicotinamide . It is also a key intermediate in the synthesis of a family of promising SGLT2 inhibitors .Physical And Chemical Properties Analysis
BCN has a molecular weight of 235.4658 g/mol . Its melting point is between 184 and 186 °C .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Summary : 2-Bromo-5-chloronicotinamide is used in the synthesis of 2,5-bisarylthiophenes via sequential Suzuki cross-coupling reactions .
- Methods : The compound is reacted with aryl boronic acids in a one-pot reaction to form 2,5-bisarylthiophenes . The reaction’s progress and the structure of the resulting compounds are investigated using Density Functional Theory (DFT) and X-ray diffraction .
- Results : The synthesized compounds were found to have good antibacterial activity against Escherichia coli .
Application in Medicinal Chemistry
- Summary : The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a derivative of 2-Bromo-5-chloronicotinamide, have been synthesized and studied for their bioactivity .
- Methods : The enantiomers were synthesized and their stereostructures were researched using X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .
- Results : The compounds were found to inhibit the activity of PI3Kα kinase, with IC50 values of 1.08 and 2.69 μM for the R- and S-isomers, respectively .
Application in Environmental Science
- Summary : 2-Bromo-5-chloronicotinamide is used in the synthesis of magnetic nanoparticles coated with sodium dodecyl sulfate and modified with 2-(5-bromo-2-pyridylazo)-5-diethyl aminophenol .
- Methods : These nanoparticles are used as a novel adsorbent for dispersive-magnetic solid-phase extraction .
- Results : The nanoparticles were used for the determination of palladium in soil samples .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZNZVXYPGPGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloronicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




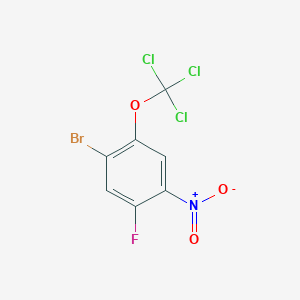
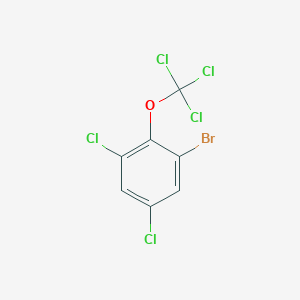
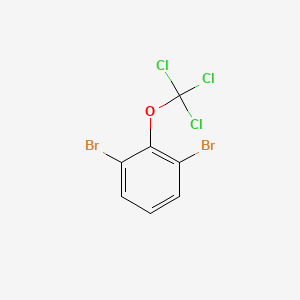



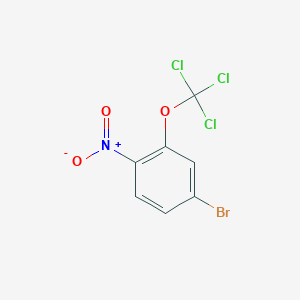
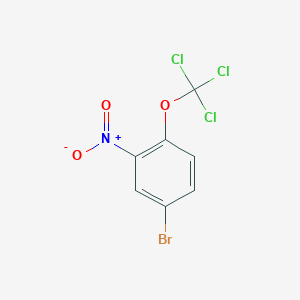
![1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene](/img/structure/B1403912.png)
![1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403913.png)

![6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403917.png)
